HDAC8 Inhibition and Isoform Selectivity of 4-(Quinolin-8-yloxy)-butyric Acid
QYBA exhibits sub-micromolar inhibition of human HDAC8 (IC50 = 260 nM) and marked selectivity over class IIa HDAC isoforms HDAC5 (IC50 = 4,000 nM) and HDAC7 (IC50 = 4,500 nM) [1]. This selectivity ratio (15.4× for HDAC5, 17.3× for HDAC7) is superior to the pan-HDAC inhibitor vorinostat (SAHA), which shows IC50 = 7,468 nM against HDAC8 [2]. Furthermore, QYBA's HDAC8 potency exceeds that of the quinoline derivative 4a (IC50 = 442 nM) reported in a separate study [3].
| Evidence Dimension | Enzymatic inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | HDAC8 IC50 = 260 nM; HDAC5 IC50 = 4,000 nM; HDAC7 IC50 = 4,500 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC8 IC50 = 7,468 nM; Compound 4a: HDAC8 IC50 = 442 nM |
| Quantified Difference | QYBA is 28.7× more potent than vorinostat against HDAC8; 1.7× more potent than compound 4a; 15.4× selective for HDAC8 over HDAC5 |
| Conditions | Recombinant human HDAC8 (N-terminal His6/SUMO-tagged) expressed in E. coli BL21 DE3; Boc-Lys(Ac)-AMC substrate |
Why This Matters
The high HDAC8 potency and isoform selectivity make QYBA a privileged starting point for developing targeted epigenetic therapeutics with potentially reduced off-target toxicity compared to pan-HDAC inhibitors.
- [1] BindingDB. (n.d.). BDBM50529149 (CHEMBL4475077): Inhibition of human HDAC8, HDAC5, HDAC7. Retrieved from BindingDB database. View Source
- [2] Chen, C., Hou, X., Wang, G., Pan, W., Yang, X., Zhang, Y., & Fang, H. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 139, 11–23. View Source
- [3] Chen, C., Hou, X., Wang, G., Pan, W., Yang, X., Zhang, Y., & Fang, H. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 139, 11–23. View Source
